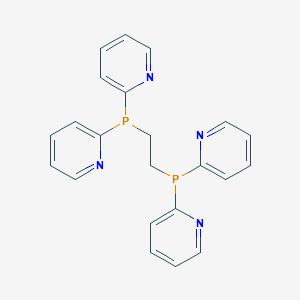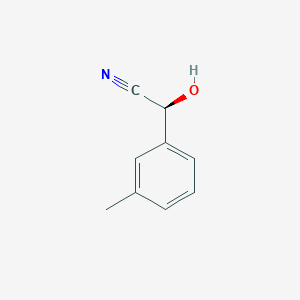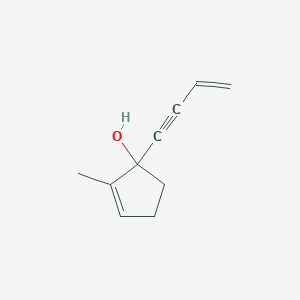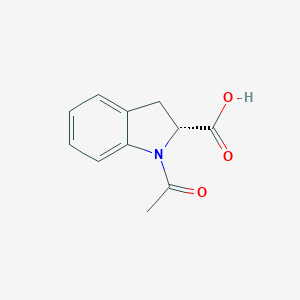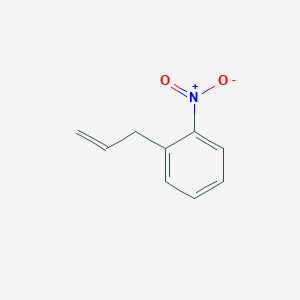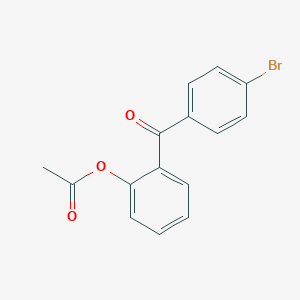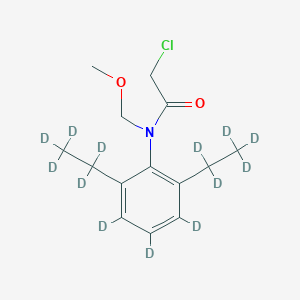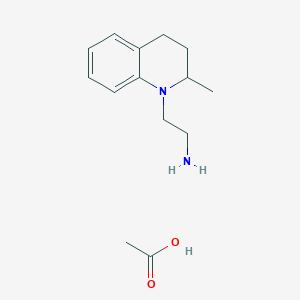
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of quinoline derivatives and has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The exact mechanism of action of 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of reactive oxygen species (ROS) and inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and cancer progression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate in lab experiments is its high purity and stability. It can be easily synthesized under mild conditions and has a long shelf life. However, one of the limitations is its low solubility in water, which can make it challenging to use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate. One area of interest is its potential use as a therapeutic agent for various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, studies are needed to investigate its potential as a chemotherapeutic agent for various types of cancer. Further research is also needed to understand its mechanism of action and identify potential targets for drug development.
In conclusion, 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate is a promising compound with potential therapeutic properties. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and identify its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate involves the reaction of 2-methyl-3,4-dihydroquinoline with acetic anhydride in the presence of a catalyst. The reaction proceeds under mild conditions and yields a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate has been extensively studied for its potential therapeutic applications. One of the significant areas of research is its anti-inflammatory properties. Studies have shown that this compound can inhibit the production of inflammatory cytokines and reduce the activation of immune cells, thereby reducing inflammation.
Another area of research is its anti-cancer properties. Studies have shown that 1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate can induce apoptosis (cell death) in cancer cells and inhibit their proliferation. Additionally, it has been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Eigenschaften
CAS-Nummer |
102259-71-2 |
|---|---|
Produktname |
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate |
Molekularformel |
C14H22N2O2 |
Molekulargewicht |
250.34 g/mol |
IUPAC-Name |
acetic acid;2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)ethanamine |
InChI |
InChI=1S/C12H18N2.C2H4O2/c1-10-6-7-11-4-2-3-5-12(11)14(10)9-8-13;1-2(3)4/h2-5,10H,6-9,13H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
RVUZYQTZWOCHAE-UHFFFAOYSA-N |
SMILES |
CC1CCC2=CC=CC=C2N1CCN.CC(=O)O |
Kanonische SMILES |
CC1CCC2=CC=CC=C2N1CCN.CC(=O)O |
Synonyme |
1-Quinolineethylamine, 3,4-dihydro-2-methyl-, acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Decyl 2-[4-(2-decoxy-2-oxoethyl)-1,4-dimethylpiperazine-1,4-diium-1-yl]acetate;dibromide](/img/structure/B20828.png)
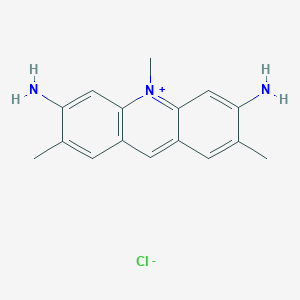
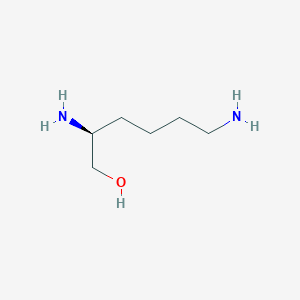
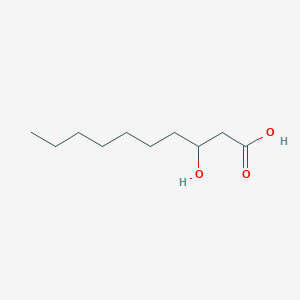
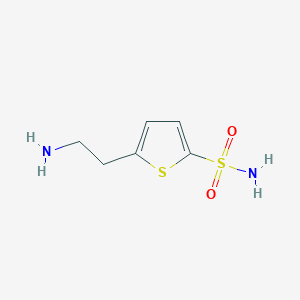
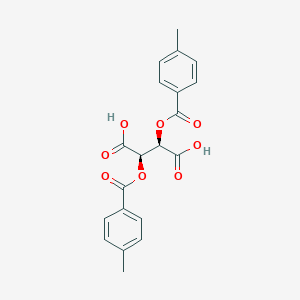
![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
